6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Description
6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2S and its molecular weight is 355.38. The purity is usually 95%.
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Biological Activity
The compound 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel heterocyclic compound that has been studied for its potential biological activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocycles characterized by the presence of triazole and pyridazine moieties. Its structure is complex and contributes to its diverse biological activities. The presence of thiophene and tetrahydropyridazine rings enhances its pharmacological potential.
Research indicates that compounds similar to this one may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many heterocyclic compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : The presence of triazole rings is associated with antimicrobial properties, making such compounds potential candidates for treating infections.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-pyridazine compounds exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to the target molecule showed IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, indicating potent anticancer effects .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that related triazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Similar derivatives have shown efficacy against fungal pathogens, making them potential candidates for antifungal therapy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a related compound in a murine model. The results indicated a substantial reduction in tumor size compared to controls, supporting the hypothesis that these compounds can effectively inhibit tumor growth .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole derivatives. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against pathogenic bacteria, demonstrating their potential as therapeutic agents .
Data Summary Table
Properties
IUPAC Name |
6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c23-14-6-4-10(17-20-14)15(24)16-8-13-19-18-12-5-3-9(21-22(12)13)11-2-1-7-25-11/h1-3,5,7H,4,6,8H2,(H,16,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUORWDZPIYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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